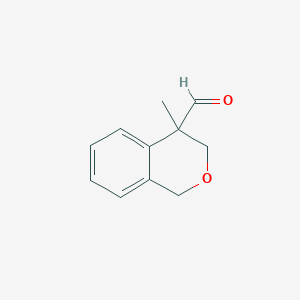
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde is an organic compound with the molecular formula C11H12O2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of benzopyran-4-ones, which have been reported to exhibit cytotoxic activity against multi-drug resistant cancer cell lines .
Biochemical Pathways
The specific biochemical pathways affected by 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde are currently unknown
Result of Action
Benzopyran-4-one derivatives have been reported to exhibit antiproliferative activity against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methylphenol and ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under various conditions.
Major Products:
Oxidation: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid.
Reduction: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-methanol.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
- 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-methanol
- 3,4-Dihydro-2H-1-benzopyran-4-carboxaldehyde
Uniqueness: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(7-12)8-13-6-9-4-2-3-5-10(9)11/h2-5,7H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZLOMPJQUAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














